Difuroyl Disulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

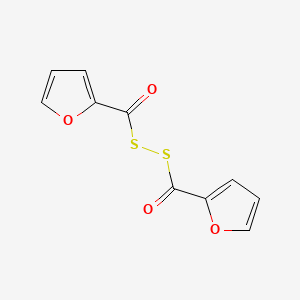

Structure

3D Structure

Properties

Molecular Formula |

C10H6O4S2 |

|---|---|

Molecular Weight |

254.3 g/mol |

IUPAC Name |

S-(furan-2-carbonylsulfanyl) furan-2-carbothioate |

InChI |

InChI=1S/C10H6O4S2/c11-9(7-3-1-5-13-7)15-16-10(12)8-4-2-6-14-8/h1-6H |

InChI Key |

LUHDTJVPLYZWRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)SSC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Difurfuryl Disulfide: Chemical Properties and Structure

Introduction

Difurfuryl disulfide, also known as 2,2'-(dithiodimethylene)difuran, is an organosulfur compound with the chemical formula C10H10O2S2.[1][2] It is a versatile molecule utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2] Its distinct structure, featuring two furan rings connected by a disulfide linkage, contributes to its unique chemical properties and reactivity.[2] This compound is also a significant volatile flavor component found in roasted coffee and cooked beef.[3][4] This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental protocols related to difurfuryl disulfide.

Chemical and Physical Properties

Difurfuryl disulfide is typically a colorless to pale yellowish oily liquid.[1][3] It is characterized by a strong, sulfuraceous odor which, at very low concentrations, imparts roasted, nutty, and meaty aroma profiles.[1][5] The compound is slightly soluble in water but soluble in organic solvents such as alcohol, ether, and chloroform.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of difurfuryl disulfide:

| Property | Value | Source(s) |

| Molecular Formula | C10H10O2S2 | [1][2][3] |

| Molecular Weight | 226.32 g/mol | [3][4] |

| Melting Point | 10-11 °C | [1][2][3] |

| Boiling Point | 112-115 °C at 0.5 mmHg | [1][3][5] |

| Density | 1.233 g/mL at 25 °C | [1][3][5] |

| Refractive Index | n20/D 1.585 | [1][3][5] |

| Flash Point | >230 °F (>110 °C) | [1][3][4] |

| Vapor Pressure | 0.000462 mmHg at 25°C | [1][4] |

| CAS Number | 4437-20-1 | [1][2][3] |

Chemical Structure

The structure of difurfuryl disulfide consists of two furfuryl groups (furan-2-ylmethyl) linked by a disulfide bond. The IUPAC name for this compound is 2-[(furan-2-ylmethyldisulfanyl)methyl]furan.[6] The disulfide linkage is a key feature, influencing the molecule's reactivity and stability.

Caption: Chemical structure of difurfuryl disulfide.

Experimental Protocols

Synthesis of Difurfuryl Disulfide

A common method for the synthesis of difurfuryl disulfide involves the oxidation of furfuryl mercaptan. One documented procedure utilizes potassium bromate (KBrO3) as the oxidizing agent in the presence of a catalytic amount of ammonium molybdate.[3]

Methodology:

-

A mixture of 4-chlorobenzenethiol (as a model thiol, though the principle applies to furfuryl mercaptan), potassium bromate (KBrO3), and ammonium molybdate ((NH4)6Mo7O24·4H2O) is prepared in a solvent system of acetonitrile and water (CH3CN/H2O).[3]

-

The reaction mixture is stirred at ambient temperature.[3]

-

The progress of the reaction is monitored using thin-layer chromatography (TLC).[3]

-

Upon completion, dichloromethane (CH2Cl2) is added, and the mixture is filtered.[3]

-

The filtrate is washed sequentially with a 5% sodium hydroxide (NaOH) solution and water.[3]

-

The organic layer is then dried using anhydrous magnesium sulfate (MgSO4).[3]

-

The final product, difurfuryl disulfide, is obtained by evaporating the solvent.[3]

Another reported method involves the reaction of furfural with hydrogen sulfide or sodium hydrosulfide.[1][5] A patented process describes the reaction of furfuryl mercaptan with dimethyl sulfoxide (DMSO) as an oxidant.[7]

Characterization

The characterization of difurfuryl disulfide is typically performed using standard analytical techniques:

-

Gas Chromatography (GC): Used to determine the purity of the compound.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure by analyzing the magnetic properties of its atomic nuclei.

-

Mass Spectrometry (MS): Provides information about the mass and fragmentation pattern of the molecule.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule based on their absorption of infrared radiation.[9]

The following diagram illustrates a general workflow for the synthesis and characterization of difurfuryl disulfide.

Caption: Synthesis and characterization workflow.

Safety and Handling

Difurfuryl disulfide requires careful handling in a laboratory setting. It is advisable to work in a well-ventilated area or under a fume hood.[10][11]

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[10]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12]

-

Wash hands thoroughly after handling.[10]

-

Do not eat, drink, or smoke in the handling area.[10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

Keep in a dark place, under an inert atmosphere, and at a recommended temperature of 2-8°C.[1][3]

In case of exposure, standard first-aid measures should be followed, such as flushing the affected area with water and seeking medical attention if irritation persists.[10] For disposal, consult local environmental and safety regulations.[10][12]

Applications

Difurfuryl disulfide is a valuable compound with applications in several fields:

-

Flavor and Fragrance: It is used as a food flavoring agent to impart roasted, coffee, and meaty notes in various food products.[1][12]

-

Organic Synthesis: It serves as a reagent and building block in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals.[2]

-

Material Science: The compound is used in the development of specialty polymers and resins, contributing to improved thermal stability and chemical resistance.[2]

Conclusion

Difurfuryl disulfide is a compound of significant interest due to its unique aroma profile and its utility in chemical synthesis. A thorough understanding of its chemical properties, structure, and safe handling protocols is essential for researchers and professionals working with this molecule. The experimental methodologies outlined in this guide provide a basis for the synthesis and characterization of difurfuryl disulfide for various research and development applications.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Difurfuryldisulfide | 4437-20-1 [chemicalbook.com]

- 4. Cas 4437-20-1,Difurfuryldisulfide | lookchem [lookchem.com]

- 5. Difurfuryl Disulfide manufacturers and suppliers in China - ODOWELL [odowell.com]

- 6. 2,2'-(Dithiodimethylene)difuran | C10H10O2S2 | CID 20499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN1045599C - Process for preparing difurfuryl dithioether - Google Patents [patents.google.com]

- 8. Bis(2-furfuryl)disulfide [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. sds.metasci.ca [sds.metasci.ca]

- 11. echemi.com [echemi.com]

- 12. Difurfuryl Disulfide | 4437-20-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

Spectroscopic Analysis of CAS 4437-20-1: A Technical Guide

Introduction

This technical guide provides an in-depth analysis of the spectroscopic properties of the compound with CAS number 4437-20-1, identified as Difurfuryl disulfide. The document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It details the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, outlines the experimental protocols for these analyses, and presents a logical workflow for the spectroscopic characterization of this compound.

Spectroscopic Data

The following sections present the quantitative NMR and FTIR data for Difurfuryl disulfide in structured tables for clear interpretation and comparison.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum of Difurfuryl disulfide provides information about the chemical environment of the hydrogen atoms in the molecule. The data, acquired in a deuterated chloroform (CDCl₃) solvent, is summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 | Doublet of Doublets | 2H | H5 |

| 6.31 | Doublet of Doublets | 2H | H4 |

| 6.22 | Doublet of Doublets | 2H | H3 |

| 3.75 | Singlet | 4H | Methylene (-CH₂-) |

Table 1: ¹H NMR spectral data of Difurfuryl disulfide.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum reveals the different carbon environments within the Difurfuryl disulfide molecule. The data presented was also obtained using deuterated chloroform (CDCl₃) as the solvent.

| Chemical Shift (δ) ppm | Assignment |

| 151.7 | C2 |

| 142.6 | C5 |

| 110.7 | C4 |

| 108.5 | C3 |

| 31.8 | Methylene (-CH₂-) |

Table 2: ¹³C NMR spectral data of Difurfuryl disulfide.

FTIR (Fourier-Transform Infrared) Spectroscopy Data

The FTIR spectrum identifies the functional groups present in Difurfuryl disulfide based on the absorption of infrared radiation at specific wavenumbers.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3113 | Weak | C-H stretch (furan ring) |

| 2925 | Weak | C-H stretch (methylene) |

| 1504 | Medium | C=C stretch (furan ring) |

| 1235 | Medium | C-O-C stretch (furan ring) |

| 1012 | Strong | C-O stretch |

| 740 | Strong | C-H out-of-plane bend |

Table 3: FTIR spectral data of Difurfuryl disulfide.

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and FTIR spectra of Difurfuryl disulfide.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Difurfuryl disulfide.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals and determine the multiplicities of the peaks.

2.1.3. ¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

-

Process the FID with an appropriate window function and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

FTIR Spectroscopy Protocol

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat liquid Difurfuryl disulfide directly onto the center of the ATR crystal.

2.2.2. Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a spectral range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant peaks.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of CAS 4437-20-1.

Thermal Stability and Degradation of Difurfuryl Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difurfuryl disulfide (CAS 4437-20-1) is a sulfur-containing heterocyclic compound with applications in the food and fragrance industries, as well as in material science. Its thermal stability is a critical parameter influencing its application in processes involving elevated temperatures, such as in the development of specialty polymers and resins where it can confer improved thermal and chemical resistance. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of difurfuryl disulfide, including available quantitative data, proposed degradation pathways, and detailed experimental protocols for its analysis.

Thermal Stability Analysis

The thermal stability of difurfuryl disulfide has been investigated using thermogravimetric analysis (TGA), which measures the change in mass of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) Data

While detailed studies on the thermal analysis of pure difurfuryl disulfide are limited in publicly available literature, data from a study on its encapsulation indicates a single-step decomposition process. The key parameters from this analysis are summarized below.

| Parameter | Value | Source |

| Onset Decomposition Temperature | ~150 °C | [Implied from TGA curve in a study on its inclusion complex] |

| Peak Decomposition Temperature (DTG) | ~225 °C | [Implied from TGA curve in a study on its inclusion complex] |

| End of Decomposition Temperature | ~250 °C | [Implied from TGA curve in a study on its inclusion complex] |

| Mass Loss | ~100% | [Implied from TGA curve in a study on its inclusion complex] |

Note: The exact experimental conditions for the TGA of pure difurfuryl disulfide were not specified in the available source. The data is inferred from the provided thermogram.

Proposed Thermal Degradation Pathway

The thermal degradation of difurfuryl disulfide is proposed to proceed through a radical mechanism, initiated by the homolytic cleavage of the relatively weak sulfur-sulfur bond. This initial step is characteristic of the thermal decomposition of dialkyl disulfides. The subsequent reactions of the resulting furfurylthiyl radicals can lead to a variety of degradation products. The furan ring itself is also susceptible to thermal decomposition at higher temperatures.

Logical Relationship of Degradation

Caption: Proposed thermal degradation pathway of Difurfuryl Disulfide.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of difurfuryl disulfide are not widely published. However, standard methodologies for the analysis of volatile and semi-volatile organic sulfur compounds can be adapted.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for the simultaneous thermal analysis of difurfuryl disulfide.

Objective: To determine the thermal stability, decomposition temperatures, and thermal events (e.g., melting, boiling) of difurfuryl disulfide.

Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of difurfuryl disulfide into an alumina or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the analyzer.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

TGA Curve: Analyze the percentage of mass loss as a function of temperature. Determine the onset, peak, and end temperatures of decomposition.

-

DTG Curve: Analyze the first derivative of the TGA curve to precisely identify the temperatures of maximum mass loss rate.

-

DSC Curve: Analyze the heat flow to identify endothermic and exothermic events such as melting, boiling, and decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol describes a general method for identifying the thermal degradation products of difurfuryl disulfide.

Objective: To identify the volatile and semi-volatile compounds produced during the thermal decomposition of difurfuryl disulfide.

Instrumentation: Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

-

Sample Preparation: Place a small amount (e.g., 100-500 µg) of difurfuryl disulfide into a pyrolysis sample cup.

-

Pyrolysis:

-

Introduce the sample cup into the pyrolyzer.

-

Rapidly heat the sample to a set pyrolysis temperature (e.g., 300 °C, 500 °C, and 800 °C to investigate degradation at different stages) in an inert atmosphere (e.g., helium).

-

-

Gas Chromatography:

-

The pyrolysis products are swept into the GC column by the carrier gas.

-

Use a suitable capillary column (e.g., a non-polar or mid-polar column) for the separation of the degradation products.

-

Employ a temperature program to elute the compounds, for example, hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

-

-

Mass Spectrometry:

-

The separated compounds are introduced into the mass spectrometer.

-

Operate the MS in electron ionization (EI) mode.

-

Scan a mass range of, for example, m/z 35-550.

-

-

Data Analysis: Identify the eluted compounds by comparing their mass spectra with a spectral library (e.g., NIST, Wiley).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive thermal analysis of difurfuryl disulfide.

Caption: Workflow for Thermal Analysis of Difurfuryl Disulfide.

Conclusion

The thermal stability of difurfuryl disulfide is characterized by a single-step decomposition that begins around 150 °C and is complete by approximately 250 °C. The proposed degradation mechanism involves the initial homolytic cleavage of the disulfide bond, leading to the formation of furfurylthiyl radicals. These reactive intermediates can then undergo a variety of subsequent reactions, including recombination, disproportionation, and fragmentation, to yield a complex mixture of degradation products. Further investigation using techniques such as Pyrolysis-GC-MS is necessary to fully elucidate the composition of these degradation products and confirm the proposed pathway. The experimental protocols outlined in this guide provide a framework for conducting such detailed thermal analyses, which are essential for optimizing the use of difurfuryl disulfide in applications where thermal stability is a critical factor.

Difurfuryl Disulfide: A Technical Guide to its Biological Profile and Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Difurfuryl disulfide is an organosulfur compound with a distinct aromatic profile, primarily utilized in the flavor and fragrance industries.[1][2] While its application as a chemical intermediate in the synthesis of pharmaceuticals and advanced materials is recognized, a comprehensive understanding of its direct mechanism of action in biological systems is not well-documented in publicly available scientific literature.[3][4] This technical guide consolidates the existing knowledge on difurfuryl disulfide, including its physicochemical properties and toxicological data. Due to the limited specific research on its biological activity, this document explores the established mechanisms of action of structurally related organosulfur and furan-containing compounds to propose putative pathways and experimental frameworks for future investigation into the bioactivity of difurfuryl disulfide.

Introduction

Difurfuryl disulfide (CAS 4437-20-1) is a sulfur-containing volatile compound naturally found in roasted coffee and cooked beef.[5] Its characteristic roasted, coffee-like, and meaty aroma has led to its widespread use as a flavoring agent.[1][2] Beyond its sensory applications, the presence of furan rings and a disulfide linkage suggests potential for broader applications, including as a precursor for bioactive molecules and in the development of novel polymers.[3][4] Despite its use as a pharmaceutical intermediate, there is a notable absence of in-depth studies on its specific molecular targets and signaling pathways in biological systems.[3] This guide aims to bridge this knowledge gap by presenting the available data on difurfuryl disulfide and extrapolating potential mechanisms of action from analogous compounds, thereby providing a foundational resource for researchers and drug development professionals.

Physicochemical and Toxicological Profile

A summary of the known quantitative data for difurfuryl disulfide is presented in Table 1. The available information is primarily limited to its toxicological profile.

Table 1: Quantitative Data for Difurfuryl Disulfide

| Parameter | Value | Species | Reference |

| Oral LD50 | 500 mg/kg (ATE) | Rat | [6] |

| Acute Toxicity (Oral) | Category 4, Harmful if swallowed | N/A | [7] |

| Acute Toxicity (Inhalation) | Fatal if inhaled | N/A | [8] |

ATE: Acute Toxicity Estimate; LD50: Lethal Dose, 50%

Putative Mechanisms of Action in Biological Systems

Direct evidence for the biological mechanism of action of difurfuryl disulfide is currently lacking in the scientific literature. However, based on the known activities of other organosulfur compounds, such as diallyl disulfide from garlic, and the general biological effects of furan derivatives, several potential pathways can be hypothesized.

Potential Antioxidant and Anti-inflammatory Pathways

Organosulfur compounds are known to possess antioxidant and anti-inflammatory properties. For instance, diallyl disulfide has been shown to attenuate airway inflammation by activating the Nrf-2/HO-1 pathway and suppressing NF-κB.[9][10] Furan derivatives have also been reported to exert regulatory effects on cellular activities by modulating signaling pathways such as MAPK and PPAR-γ.[11] It is plausible that difurfuryl disulfide could engage with similar pathways.

The Nrf-2/HO-1 pathway is a key regulator of cellular defense against oxidative stress. Activation of Nrf-2 leads to the transcription of antioxidant enzymes, including heme oxygenase-1 (HO-1).

The NF-κB pathway is a central mediator of inflammatory responses. Its inhibition leads to a reduction in the expression of pro-inflammatory cytokines.

Furan derivatives have been associated with the modulation of Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling, both of which are involved in inflammation and cellular stress responses.

Proposed Experimental Protocols for Future Research

To elucidate the biological mechanism of action of difurfuryl disulfide, a series of in vitro and in vivo experiments are proposed.

In Vitro Antioxidant Activity Assays

Based on methodologies used for other organosulfur compounds, the following assays could be employed to determine the antioxidant potential of difurfuryl disulfide.[12]

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Protocol:

-

Prepare a stock solution of difurfuryl disulfide in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare serial dilutions of the difurfuryl disulfide stock solution.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add the difurfuryl disulfide dilutions to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

In Vitro Anti-inflammatory Activity Assays

Cell-based assays can be used to investigate the potential anti-inflammatory effects of difurfuryl disulfide.

This model is commonly used to study inflammatory responses.

-

Protocol:

-

Culture a macrophage cell line (e.g., RAW 264.7).

-

Pre-treat the cells with various concentrations of difurfuryl disulfide for a specified time.

-

Stimulate the cells with LPS to induce an inflammatory response.

-

After incubation, collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Lyse the cells to extract proteins for Western blot analysis of key signaling molecules (e.g., phosphorylated NF-κB, p38 MAPK).

-

Conclusion and Future Directions

Difurfuryl disulfide is a compound with established applications in the flavor and fragrance sector and potential in pharmaceutical and materials science. However, a significant knowledge gap exists regarding its mechanism of action in biological systems. This guide has summarized the available toxicological data and proposed putative mechanisms of action based on the activities of structurally related compounds. The suggested experimental protocols provide a roadmap for future research to elucidate the antioxidant, anti-inflammatory, and other potential pharmacological effects of difurfuryl disulfide. Such studies are crucial for understanding its safety profile and for the potential development of new therapeutic agents derived from this scaffold.

References

- 1. aurochemicals.com [aurochemicals.com]

- 2. Difurfuryl Disulfide | 4437-20-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Difurfuryldisulfide | 4437-20-1 [chemicalbook.com]

- 6. prod.adv-bio.com [prod.adv-bio.com]

- 7. echemi.com [echemi.com]

- 8. axxence.de [axxence.de]

- 9. Diallyl-disulfide, an organosulfur compound of garlic, attenuates airway inflammation via activation of the Nrf-2/HO-1 pathway and NF-kappaB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Difurfuryl Disulfide: A Technical Guide to its Solubility and Stability in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difurfuryl disulfide, a volatile organosulfur compound, is a significant contributor to the aroma of roasted coffee and cooked meats. Beyond its role as a flavor and fragrance component, its chemical properties, particularly its solubility and stability in aqueous environments, are of considerable interest in various scientific disciplines, including food chemistry, materials science, and pharmaceutical research. This technical guide provides a comprehensive overview of the aqueous solubility and stability of difurfuryl disulfide, presenting available quantitative data, outlining experimental methodologies, and visualizing key chemical pathways.

Solubility of Difurfuryl Disulfide in Aqueous Solutions

The solubility of a compound in an aqueous medium is a critical parameter that influences its bioavailability, reactivity, and environmental fate. Difurfuryl disulfide is characterized by its limited solubility in water.

Quantitative Solubility Data

Published data on the aqueous solubility of difurfuryl disulfide is sparse. However, a key value has been reported at a standard temperature.

Table 1: Aqueous Solubility of Difurfuryl Disulfide

| Temperature (°C) | Solubility (g/L) | Method | Reference |

| 25 | 0.01156 | Not Specified | [1][2] |

This low solubility classifies difurfuryl disulfide as "slightly soluble" in water[3][4]. It is, however, soluble in organic solvents such as alcohol and oils[3][4]. Further research is required to establish a comprehensive solubility profile across a range of temperatures and pH values.

Experimental Protocol for Solubility Determination

Standardized methods for determining the water solubility of substances with low aqueous solubility are outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 105. These methods are designed to ensure data reliability and comparability.

Workflow for Determining Aqueous Solubility (OECD 105)

References

Physicochemical properties of bis(2-furfuryl) disulfide

An In-depth Technical Guide to the Physicochemical Properties of Bis(2-furfuryl) disulfide

Introduction

Bis(2-furfuryl) disulfide, also known as furfuryl disulfide, is an organic sulfur compound with the chemical formula C₁₀H₁₀O₂S₂.[1][2] It is a significant volatile component responsible for the characteristic aroma of roasted coffee and cooked beef.[3] This compound is characterized by its potent, sulfurous, and often meaty aroma, making it a subject of interest in food chemistry and flavor science.[3] This guide provides a detailed overview of its physicochemical properties, analytical methodologies, and synthesis, tailored for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Properties

The key physicochemical properties of bis(2-furfuryl) disulfide are summarized in the table below. These properties are critical for understanding its behavior in various matrices, its stability, and its potential applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₂S₂ | [1][2][3] |

| Molecular Weight | 226.32 g/mol | [1][2][3][4] |

| CAS Number | 4437-20-1 | [1][2][3] |

| Appearance | Pale yellowish oily liquid | [3][5] |

| Odor | Powerful, repulsive sulfuraceous, roasted, alliaceous, green, meaty | [3][5] |

| Melting Point | 10-11 °C | [3][4] |

| Boiling Point | 112-115 °C at 0.5 mmHg; 229-230 °C at 760 mmHg | [3][4] |

| Density | 1.233 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.585 | [3] |

| Solubility | Slightly soluble in water; soluble in oils | [4][5] |

| LogP (Octanol/Water) | 4.03 | [3][4] |

Experimental Protocols & Methodologies

The characterization of bis(2-furfuryl) disulfide involves various analytical and synthetic techniques. Below are methodologies cited in the literature.

Synthesis of Bis(2-furfuryl) disulfide

A general procedure for the synthesis of disulfides from thiols has been described, which can be applied to produce bis(2-furfuryl) disulfide.[3]

Procedure:

-

A non-homogeneous mixture is prepared containing a thiol (in this conceptual example, furfuryl mercaptan would be the precursor), potassium bromate (KBrO₃), ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), and a solvent system of acetonitrile/water (CH₃CN/H₂O) in a 7:3 ratio.[3]

-

The reaction mixture is stirred at room temperature under an ambient atmosphere.[3]

-

The progress of the reaction is monitored using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/n-hexane.[3]

-

Upon completion, dichloromethane (CH₂Cl₂) is added, and the mixture is filtered to isolate the product.[3]

Caption: A flowchart of the synthesis of bis(2-furfuryl) disulfide.

Gas Chromatography (GC)

Gas chromatography is a primary technique for the identification and quantification of bis(2-furfuryl) disulfide in complex mixtures, such as food aromas. The NIST Chemistry WebBook provides data from various GC analyses.[1][6]

Typical GC Conditions:

-

Column Type: Capillary columns are typically used.[1]

-

Stationary Phases: Common stationary phases include DB-5, OV-101, CP-Sil 8CB-MS, SE-54, and SE-30.[1][6]

-

Temperature Program: A temperature ramp is generally employed. For example, starting at 60°C, holding for 5 minutes, then increasing at a rate of 4 K/min to a final temperature of 250°C, held for 20 minutes.[1]

-

Carrier Gas: Helium is a commonly used carrier gas.[1]

-

Detection: Detection is often performed using a Flame Ionization Detector (FID) or coupled with Mass Spectrometry (MS).[1]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is essential for the structural elucidation and confirmation of bis(2-furfuryl) disulfide. The NIST Mass Spectrometry Data Center provides reference mass spectra obtained through electron ionization (EI).[2] The fragmentation pattern in the mass spectrum serves as a chemical fingerprint for unambiguous identification.

Caption: A general workflow for identifying bis(2-furfuryl) disulfide.

References

- 1. Bis(2-furfuryl)disulfide [webbook.nist.gov]

- 2. Bis(2-furfuryl)disulfide [webbook.nist.gov]

- 3. Difurfuryldisulfide | 4437-20-1 [chemicalbook.com]

- 4. 2,2'-(Dithiodimethylene)difuran | C10H10O2S2 | CID 20499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bis(2-Furfuryl)disulfide [yl.cnreagent.com]

- 6. Bis(2-furfuryl)disulfide [webbook.nist.gov]

In-Depth Technical Guide to the Potential Biological Activities of Furan-Containing Disulfides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biological activities of furan-containing disulfides. This class of compounds has garnered interest in the scientific community for its potential therapeutic applications, ranging from anticancer to antimicrobial and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a valuable resource for researchers in the field.

Introduction

Furan-containing compounds are a diverse group of heterocyclic molecules that are integral to numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The furan moiety, a five-membered aromatic ring containing one oxygen atom, is recognized as a privileged scaffold in medicinal chemistry.[3] When coupled with a disulfide bond (-S-S-), a functional group known for its role in various biological processes, the resulting furan-containing disulfides present a unique chemical architecture with intriguing pharmacological potential.[4][5]

Disulfide bonds are known to interact with thiol-containing molecules, such as cysteine residues in proteins, which can lead to the modulation of protein function and the induction of cellular responses.[6] This reactivity, combined with the diverse bioactivities associated with the furan ring, makes furan-containing disulfides promising candidates for the development of novel therapeutic agents. This guide will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, providing the available quantitative data and the methodologies used to ascertain these activities.

Synthesis of Furan-Containing Disulfides

The synthesis of furan-containing disulfides can be achieved through various chemical strategies. A common approach involves the oxidative coupling of the corresponding furan-containing thiols.

Example Synthesis Protocol: Preparation of Bis(2-furfuryl) Disulfide

This protocol describes the synthesis of bis(2-furfuryl) disulfide from 2-furfuryl mercaptan.

Materials:

-

2-Furfuryl mercaptan

-

Dimethyl sulfoxide (DMSO)

-

Hexane

-

Apparatus for distillation

Procedure:

-

In a reaction vessel, a mixture of 2-methyl-3-furanthiol and dimethyl sulfoxide (DMSO) is prepared. The molar ratio of 2-methyl-3-furanthiol to DMSO can range from 1:0.5 to 1:10.[7]

-

The reaction mixture is stirred at a temperature ranging from 10 °C to the reflux temperature under normal pressure for a period of 0.5 to 10 hours.[7]

-

Upon completion of the reaction, dimethyl sulfide and water generated during the reaction are removed by distillation at normal pressure.[7]

-

The desired product, bis(2-methyl-3-furyl) disulfide, is then obtained by distillation under reduced pressure.[7]

Characterization: The structure and purity of the synthesized disulfide can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activities of Furan-Containing Disulfides

Furan-containing disulfides have demonstrated a spectrum of biological activities, with the most notable being their anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Several studies have highlighted the potential of furan-containing disulfides as cytotoxic agents against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.

Quantitative Data:

While comprehensive data for a wide range of furan-containing disulfides is still emerging, some studies on related compounds provide insights into their potential potency. For instance, certain furan-based derivatives have shown significant anticancer activity with IC50 values in the low micromolar range against cell lines like MCF-7 (breast cancer).[8]

Table 1: Anticancer Activity of Selected Furan Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-based derivative 4 | MCF-7 | 4.06 | [8] |

| Furan-based derivative 7 | MCF-7 | 2.96 | [8] |

| Furan-2-carboxamide derivative | NCI-H460 | 0.0029 | [8] |

Note: This table includes data for furan derivatives to illustrate the potential of the furan scaffold. Specific IC50 values for a broad range of furan-containing disulfides are not yet available in a consolidated format.

Antimicrobial Activity

The antimicrobial properties of furan-containing disulfides are of significant interest, particularly in the context of rising antibiotic resistance. These compounds have shown activity against both bacteria and fungi.

Quantitative Data:

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies on furan derivatives have reported MIC values against various pathogens. For example, some nitrovinylfuran derivatives have shown potent antibacterial activity.[9]

Table 2: Antimicrobial Activity of Selected Furan Derivatives

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| Furfuryl alcohol | Bacillus subtilis | 0.115 | [10] |

| Furfural | Bacillus subtilis | 0.027 | [10] |

| Furoic acid | Bacillus subtilis | 0.015 | [10] |

| Furfuryl alcohol | Salmonella sp. | 0.115 | [10] |

| Furfural | Salmonella sp. | 0.029 | [10] |

| Furoic acid | Salmonella sp. | 0.009 | [10] |

Note: This table includes data for furan derivatives to illustrate the potential of the furan scaffold. Specific MIC values for a broad range of furan-containing disulfides are not yet available in a consolidated format.

Anti-inflammatory Activity

Furan-containing compounds have also been investigated for their anti-inflammatory properties.[11] The mechanism of action is thought to involve the modulation of inflammatory pathways, such as the MAPK signaling cascade.

Quantitative Data:

In vitro anti-inflammatory activity can be assessed by measuring the inhibition of inflammatory mediators. Data for some furan derivatives show promising results.

Table 3: In Vitro Anti-inflammatory Activity of Selected Furan Derivatives

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| Lawsonia inermis L. leaves extract | Protein denaturation inhibition | 103.21 | [12] |

| Rosa damascena L. flower extract | Protein denaturation inhibition | 129.04 | [12] |

| Diclofenac (Standard) | Protein denaturation inhibition | 86.75 | [12] |

Note: This table includes data from plant extracts containing furan derivatives as an illustration of anti-inflammatory potential. Specific IC50 values for a broad range of furan-containing disulfides are not yet available in a consolidated format.

Mechanisms of Action: Signaling Pathways

The biological effects of furan-containing disulfides are often mediated through their interaction with key cellular signaling pathways. The PI3K/Akt and MAPK pathways are frequently implicated in the cellular responses to these compounds, including apoptosis and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[13][14] Dysregulation of this pathway is a hallmark of many cancers.[15] Some furan-containing compounds are thought to exert their anticancer effects by inhibiting this pathway, leading to the induction of apoptosis in cancer cells.

Figure 1: Proposed inhibition of the PI3K/Akt pathway by furan-containing disulfides.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.[1][16] The MAPK family includes ERK, JNK, and p38 kinases. Furan-containing compounds may modulate these pathways to exert their anti-inflammatory and apoptotic effects.

Figure 2: Potential modulation of the MAPK signaling pathway by furan-containing disulfides.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of furan-containing disulfides.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furan-containing disulfide in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

References

- 1. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disulfide bond-disrupting agents activate the tumor necrosis family-related apoptosis-inducing ligand/death receptor 5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Induction of apoptosis by thiuramdisulfides, the reactive metabolites of dithiocarbamates, through coordinative modulation of NFkappaB, c-fos/c-jun, and p53 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN1097747A - The preparation method of a kind of two (2-methyl-3-furyl) disulfide - Google Patents [patents.google.com]

- 8. 4.3. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 9. Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. MTT assay overview | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Quantum Mechanical Calculations of Disulfide Bond Energy

For Researchers, Scientists, and Drug Development Professionals

Disulfide bonds are critical covalent linkages that play a fundamental role in the structural integrity and function of numerous proteins and peptides. Their relative strength and susceptibility to cleavage are central to various biological processes, including protein folding, redox signaling, and enzyme catalysis. A precise understanding of the energetic landscape of disulfide bonds is therefore paramount for rational drug design and the development of novel therapeutics. This technical guide provides an in-depth overview of the quantum mechanical (QM) approaches used to calculate disulfide bond energies, presenting key quantitative data, detailed computational protocols, and visual workflows to facilitate comprehension and application in a research setting.

Quantitative Analysis of Disulfide Bond Energies

Quantum mechanical calculations offer a powerful tool to dissect the intrinsic factors governing the strength of the S-S bond. The bond dissociation energy (BDE) is a primary metric, representing the energy required to homolytically cleave the bond. Below is a summary of calculated disulfide bond dissociation energies from various studies, showcasing the influence of the molecular environment and computational methodology.

| Compound | Computational Method | Basis Set | Bond Dissociation Energy (kcal/mol) | Reference |

| Dimethyl disulfide (CH₃SSCH₃) | DFT (BMK) | 6-311G(d,p) | 59.48 | [1] |

| Diethyl disulfide (Et₂S₂) | DFT (BMK) | 6-311G(d,p) | 59.46 | [1] |

| Di-t-butyl disulfide (tBu₂S₂) | DFT (BMK) | 6-311G(d,p) | 49.9 | [2] |

| Diphenyl disulfide (Ph₂S₂) | DFT (BMK) | 6-311G(d,p) | 54.5 | [1] |

| Bis(4-methoxyphenyl) disulfide | DFT | Not Specified | 49.0 | [1] |

| Dihydrogen disulfide (HSSH) | Ab initio (level not specified) | Not Specified | ~60 (251 kJ/mol) | [1] |

| Cystine (in protein context) | Not Specified | Not Specified | ~60 (251 kJ/mol) | [3] |

| Acyclic diamine disulfide | M06-2X/6-311+G(3df,2p)//M05-2X/6-31G(d) + SMD | Not Specified | 6.8 (28.4 kJ/mol) | [4] |

| 5-membered ring disulfide | M06-2X/6-311+G(3df,2p)//M05-2X/6-31G(d) + SMD | Not Specified | 2.7 (11.5 kJ/mol) | [4] |

| 6-membered ring disulfide | M06-2X/6-311+G(3df,2p)//M05-2X/6-31G(d) + SMD | Not Specified | 4.1 (17.1 kJ/mol) | [4] |

Note: The stability of disulfide bonds is significantly influenced by electronic and steric effects of the substituent groups. For instance, electron-donating groups and increased steric hindrance around the S-S bond tend to lower the bond dissociation energy.[1][2]

Experimental and Computational Protocols

The accurate calculation of disulfide bond energies hinges on the careful selection of computational methods and parameters. Below are detailed methodologies commonly employed in the field.

DFT is a widely used method for calculating the electronic structure of molecules and is well-suited for determining bond dissociation energies.

-

Protocol:

-

Geometry Optimization: The three-dimensional structures of the disulfide-containing molecule and its corresponding thiyl radical fragments are optimized to find their lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: High-accuracy single-point energy calculations are performed on the optimized geometries.

-

BDE Calculation: The bond dissociation energy is calculated using the following formula: BDE = E(R•) + E(R'•) - E(RSSR) where E(R•) and E(R'•) are the total energies (including ZPVE) of the two radical fragments, and E(RSSR) is the total energy of the parent disulfide molecule.[1]

-

-

Common Functionals: B3LYP, M06-2X, and BMK are frequently used density functionals for these types of calculations.[2][4][5]

-

Basis Sets: Pople-type basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets such as aug-cc-pVTZ are recommended for calculations involving sulfur, as they provide a good balance of accuracy and computational cost.[6][7] The inclusion of diffuse functions (+) and polarization functions (d,p) is crucial for accurately describing the electron distribution around the sulfur atoms.[8]

For studying disulfide bonds within a protein environment, a hybrid QM/MM approach is often employed to manage computational cost.

-

Protocol:

-

System Partitioning: The protein system is divided into a QM region and an MM region. The QM region typically includes the disulfide bond and adjacent amino acid residues, while the rest of the protein and solvent are treated with a classical force field (MM).[9]

-

QM Region Calculation: The electronic structure of the QM region is calculated using a quantum mechanical method (e.g., DFT or a higher-level ab initio method like MP2).[9]

-

MM Region Calculation: The MM region is described using a classical force field such as AMBER or CHARMM.[9]

-

QM/MM Interface: The interaction between the QM and MM regions is handled by a specialized interface that accounts for electrostatic and van der Waals interactions.

-

Energy Calculation: The total energy of the system is a combination of the QM energy of the QM region, the MM energy of the MM region, and the QM/MM interaction energy.

-

Visualizing Computational Workflows and Biological Pathways

Graphviz diagrams are provided below to illustrate key computational workflows and the biological context of disulfide bond dynamics.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. What is a Disulfide Bond in Proteins - Creative Proteomics [creative-proteomics.com]

- 4. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectsci.au [connectsci.au]

- 6. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Difurfuryl Disulfide: A Technical Guide to its Sensory Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sensory Profile of Difurfuryl Disulfide

Difurfuryl disulfide is a high-impact aroma and flavor chemical with a complex sensory profile that is highly dependent on its concentration. At high concentrations, it is often described as having a strong, sulfurous, and sometimes unpleasant odor.[5][6] However, at very low, food-relevant concentrations, it imparts desirable roasted, meaty, and coffee-like notes.[1][5][7]

Odor Characteristics

The odor of difurfuryl disulfide is multifaceted, contributing to the characteristic aroma of many thermally processed foods. The descriptors used in the literature highlight its potent and complex nature.

| Odor Descriptor | Context/Concentration | Source(s) |

| Roasted, Meaty | General description | [8] |

| Sulfurous, Roasted, Nutty | Diluted | [9] |

| Coffee-like | Low concentrations | [1][5] |

| Earthy, Mushroom | At 0.10% in propylene glycol | [10] |

| Repulsive, Sulfur, Roast | General description | [6] |

| Cabbage, Onion | At 0.01% in propylene glycol | [6][11] |

Taste Characteristics

The taste profile of difurfuryl disulfide is less extensively documented than its odor profile. However, available data indicates that it contributes significantly to the savory and roasted taste of foods. One source specifies its taste characteristics at a concentration of 20 ppm.[2][3][7]

| Taste Descriptor | Concentration | Source(s) |

| Roasted | 20 ppm | [2][3][7] |

| Sulfuraceous | 20 ppm | [2][3][7] |

| Alliaceous (garlic/onion-like) | 20 ppm | [2][3][7] |

| Green | 20 ppm | [2][3][7] |

| Meaty | 20 ppm | [2][3][7] |

| Savory | General flavor profile | [12] |

Note on Quantitative Threshold Values: Despite a comprehensive literature search, specific, peer-reviewed quantitative taste and odor threshold values for difurfuryl disulfide were not found. Safety Data Sheets for this compound often state that the odor threshold has not been determined. The absence of this data in the public domain suggests that such studies may not have been conducted or published.

Experimental Protocols for Sensory Analysis

While specific protocols for difurfuryl disulfide are not available, the determination of taste and odor thresholds for flavor compounds generally follows established sensory evaluation methodologies. These methods are designed to minimize bias and ensure the reliability of the results.

A common technique for determining odor thresholds is Gas Chromatography-Olfactometry (GC-O) . This method separates volatile compounds in a sample, and as each compound elutes from the gas chromatograph, it is sniffed by a trained sensory panelist who describes the odor and its intensity.

For taste threshold determination, aqueous solutions of the compound at varying concentrations are presented to a panel of trained assessors. The American Society for Testing and Materials (ASTM) E679-04 , "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits," is a widely recognized standard for this type of analysis.

Below is a generalized workflow for determining sensory thresholds.

Signaling Pathways

The perception of difurfuryl disulfide involves distinct signaling pathways for taste and smell. While the specific receptors for this molecule have not been definitively identified, knowledge of related sulfur compounds provides a strong basis for the likely mechanisms.

Olfactory Signaling Pathway

The sense of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. The perception of thiols, the functional group present in the precursor to difurfuryl disulfide (furfuryl mercaptan), is known to be mediated by specific ORs. Research has highlighted the crucial role of metal ions, particularly copper, in the activation of these receptors.

The proposed mechanism involves the binding of the sulfur-containing ligand to a copper ion cofactor within the receptor's binding pocket, which in turn triggers a conformational change in the receptor and initiates the downstream signaling cascade.

Gustatory Signaling Pathway

The taste of sulfurous compounds is complex and not as well understood as the five basic tastes (sweet, sour, salty, bitter, and umami). It is likely that the perception of difurfuryl disulfide's "meaty" and "savory" characteristics is linked to the umami taste pathway, which involves the T1R1/T1R3 GPCR. Its "alliaceous" and "sulfuraceous" notes may be detected through other mechanisms, possibly involving transient receptor potential (TRP) channels, which are known to be involved in the perception of pungent compounds like those in garlic and onion. Further research is needed to elucidate the specific receptors and pathways involved in the taste perception of difurfuryl disulfide.

Conclusion

Difurfuryl disulfide is a critical component of the flavor and aroma of many important food products. Its sensory profile is characterized by desirable roasted, meaty, and coffee-like notes at low concentrations. While qualitative descriptions of its taste and odor are well-documented, a notable gap exists in the scientific literature regarding its quantitative sensory threshold values. Future research focusing on the determination of these thresholds using standardized sensory evaluation protocols would be highly valuable to the flavor and food industries. Furthermore, elucidation of the specific olfactory and gustatory receptors responsible for its perception would provide a more complete understanding of its sensory impact.

References

- 1. Difurfuryl Disulfide | 4437-20-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Cas 4437-20-1,Difurfuryldisulfide | lookchem [lookchem.com]

- 3. Difurfuryldisulfide CAS#: 4437-20-1 [amp.chemicalbook.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. chembk.com [chembk.com]

- 6. coffee difuran, 4437-20-1 [thegoodscentscompany.com]

- 7. Difurfuryl Disulfide manufacturers and suppliers in China - ODOWELL [odowell.com]

- 8. aurochemicals.com [aurochemicals.com]

- 9. Fema 3146 Difurfuryl Disulfide / Furfuryl Disulfide CAS 4437-20-1 - CAS 4437-20-1, Fema 3146 | Made-in-China.com [m.made-in-china.com]

- 10. difurfuryl sulfide, 13678-67-6 [thegoodscentscompany.com]

- 11. Human Metabolome Database: Showing metabocard for Bis(2-furanylmethyl) disulfide (HMDB0029988) [hmdb.ca]

- 12. 2,2'-(Dithiodimethylene)difuran | C10H10O2S2 | CID 20499 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

One-Pot Synthesis of Unsymmetrical Disulfides from Thiols: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient one-pot synthesis of unsymmetrical disulfides from a variety of thiols. Unsymmetrical disulfides are crucial structural motifs in numerous biologically active molecules and play a significant role in drug development and materials science. The following sections detail reliable methods that offer high yields and procedural simplicity, making them valuable tools for synthetic chemists.

Method 1: Synthesis of Unsymmetrical Disulfides using 1-Chlorobenzotriazole (BtCl)

This method provides a green and efficient route for synthesizing unsymmetrical disulfides. The reaction proceeds through the formation of a benzotriazolated thiol intermediate (RSBt), which then reacts with a second thiol to yield the desired unsymmetrical disulfide. This approach avoids the use of harsh and toxic oxidizing agents.[1] The reaction is performed at low temperatures to minimize the formation of symmetrical disulfide byproducts.

Data Presentation

The following table summarizes the yields for the synthesis of various unsymmetrical disulfides using the 1-chlorobenzotriazole method. The order of thiol addition can influence the final yield.

| Thiol 1 (R¹SH) | Thiol 2 (R²SH) | Product (R¹S-SR²) | Yield (%) |

| 4-methoxybenzenethiol | Benzylthiol | 4-methoxy-S-benzyl disulfide | 85 |

| 4-methylbenzenethiol | Propanethiol | 4-methyl-S-propyl disulfide | 78 |

| Benzenethiol | 2-mercaptoethanol | S-phenyl-2-hydroxyethyl disulfide | 92 |

| Benzylthiol | Cysteine | S-benzyl-cysteine disulfide | 88 |

| Thiophenol | 4-chlorothiophenol | 4-chlorophenyl phenyl disulfide | 75 |

| Ethanethiol | Benzenethiol | Ethyl phenyl disulfide | 81 |

Experimental Protocol

Materials:

-

1-Chlorobenzotriazole (BtCl)

-

Anhydrous Dichloromethane (DCM)

-

Thiol 1 (R¹SH)

-

Thiol 2 (R²SH)

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-chlorobenzotriazole (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of the first thiol (R¹SH, 1.0 eq.) in anhydrous DCM to the cooled BtCl solution.

-

Stir the reaction mixture at -78 °C for 30 minutes. During this time, the formation of the R¹SBt intermediate occurs.

-

Slowly add a solution of the second thiol (R²SH, 1.0 eq.) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure unsymmetrical disulfide.

Mandatory Visualization

Caption: Reaction pathway for the one-pot synthesis of unsymmetrical disulfides using BtCl.

Method 2: Iodine-Catalyzed Aerobic Oxidative Cross-Coupling of Thiols

This method utilizes a catalytic amount of iodine to promote the aerobic oxidative cross-coupling of two different thiols to form unsymmetrical disulfides. This approach is advantageous due to the low cost and low toxicity of the catalyst and the use of oxygen from the air as the terminal oxidant, making it an environmentally friendly option.[2]

Data Presentation

The following table presents the yields for the synthesis of various unsymmetrical disulfides via iodine-catalyzed aerobic oxidation.

| Thiol 1 (R¹SH) | Thiol 2 (R²SH) | Product (R¹S-SR²) | Yield (%) |

| 4-tert-butylbenzenethiol | 2-naphthalenethiol | 4-tert-butylphenyl 2-naphthyl disulfide | 82 |

| Thiophenol | 1-dodecanethiol | Dodecyl phenyl disulfide | 76 |

| 4-chlorobenzenethiol | Benzylthiol | 4-chlorophenyl benzyl disulfide | 88 |

| 2-mercaptobenzothiazole | 4-methylthiophenol | 2-(4-methylphenyldisulfanyl)benzothiazole | 91 |

| Cyclohexanethiol | Benzenethiol | Cyclohexyl phenyl disulfide | 79 |

| 3-mercaptopropionic acid | Benzylthiol | 3-(benzyldisulfanyl)propanoic acid | 85 |

Experimental Protocol

Materials:

-

Iodine (I₂)

-

Ethyl acetate (EtOAc)

-

Thiol 1 (R¹SH)

-

Thiol 2 (R²SH)

-

Oxygen balloon

-

Standard heating and stirring equipment

Procedure:

-

To a round-bottom flask, add iodine (5.0 mol%), the first thiol (R¹SH, 1.0 eq.), the second thiol (R²SH, 1.0 eq.), and ethyl acetate.

-

Fit the flask with a condenser and an oxygen balloon.

-

Heat the reaction mixture to 70 °C and stir vigorously for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate to remove any remaining iodine.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure unsymmetrical disulfide.

Mandatory Visualization

Caption: General workflow for the iodine-catalyzed aerobic synthesis of unsymmetrical disulfides.

Method 3: N-Iodosuccinimide (NIS) Promoted Synthesis

N-Iodosuccinimide (NIS) serves as an effective promoter for the one-pot synthesis of unsymmetrical disulfides from thiols. This method is characterized by its mild reaction conditions and short reaction times.

Data Presentation

The following table shows the yields obtained for the synthesis of various unsymmetrical disulfides using NIS.

| Thiol 1 (R¹SH) | Thiol 2 (R²SH) | Product (R¹S-SR²) | Yield (%) |

| 4-bromobenzenethiol | Benzylthiol | 4-bromophenyl benzyl disulfide | 85 |

| 2-mercaptopyridine | Thiophenol | 2-(phenyldisulfanyl)pyridine | 78 |

| 4-nitrobenzenethiol | 1-butanethiol | 4-nitrophenyl butyl disulfide | 82 |

| Benzenethiol | 2-phenylethanethiol | Phenyl 2-phenylethyl disulfide | 89 |

| 4-methoxybenzenethiol | Cyclohexanethiol | 4-methoxyphenyl cyclohexyl disulfide | 75 |

Experimental Protocol

Materials:

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (MeCN)

-

Thiol 1 (R¹SH)

-

Thiol 2 (R²SH)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the first thiol (R¹SH, 1.0 eq.) in acetonitrile.

-

Add N-Iodosuccinimide (1.1 eq.) to the solution and stir at room temperature for 10-15 minutes.

-

Add the second thiol (R²SH, 1.0 eq.) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

-

After completion, remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography on silica gel.

Mandatory Visualization

Caption: Proposed reaction mechanism for the NIS-promoted synthesis of unsymmetrical disulfides.

References

Application Notes and Protocols: Difurfuryl Disulfide as a Precursor for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing difurfuryl disulfide as a versatile precursor for the synthesis of potentially bioactive molecules. This document outlines a detailed protocol for the synthesis of thioamides, a class of compounds with known therapeutic potential, and provides established experimental procedures for evaluating their antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. While specific quantitative bioactivity data for derivatives synthesized directly from difurfuryl disulfide is emerging, this guide offers the necessary tools to produce and evaluate these novel compounds.

Synthesis of Bioactive Thioamides from Difurfuryl Disulfide

Difurfuryl disulfide serves as an effective sulfur source for the synthesis of thioamides, which are recognized for their diverse pharmacological activities.[1][2] The following protocol details a metal- and additive-free method for the synthesis of various thioamides.[2][3]

Experimental Protocol: Iodine-Promoted Synthesis of Thioamides[3]

Materials:

-

Difurfuryl disulfide

-

Secondary or primary amine of choice

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

In a round-bottom flask, combine difurfuryl disulfide (1 equivalent), the desired amine (2 equivalents), and iodine (0.5 equivalents).

-

Add DMSO as the solvent.

-

Heat the reaction mixture to 100°C and stir for 8 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude product can be purified by standard methods such as column chromatography on silica gel to yield the desired thioamide.

Diagram of Synthetic Workflow:

Evaluation of Bioactive Properties

The following sections provide standardized protocols for assessing the biological activities of thioamides and other potential derivatives synthesized from difurfuryl disulfide.

Antioxidant Activity

Organosulfur compounds are known for their antioxidant properties.[4][5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method to evaluate this activity.[6][7]

Materials:

-

Synthesized compound (stock solution in a suitable solvent like methanol or DMSO)

-

DPPH solution (0.1 mM in methanol)

-

Ascorbic acid or Trolox (as a positive control)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the synthesized compound and the positive control in methanol.

-

In a 96-well plate, add 100 µL of each dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, use 100 µL of methanol instead of the sample solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.

Table 1: Representative Antioxidant Activity of Furan-Containing Compounds

| Compound | Antioxidant Assay | IC50 (µM) | Reference |

| Furan-based thiosemicarbazide derivative | DPPH Scavenging | 27.31 ± 0.05 | [8] |

| Furan-based 1,2,4-triazole derivative | DPPH Scavenging | 21.80 ± 0.69 | [8] |

| 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DPPH Scavenging | 0.6 mg/mL | [9] |

Anti-inflammatory Activity

Organosulfur compounds have demonstrated anti-inflammatory effects, often through the inhibition of inflammatory mediators like nitric oxide (NO) and the modulation of signaling pathways such as NF-κB.[10]

Materials:

-

RAW 264.7 macrophage cell line

-

Synthesized compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Griess Reagent

-

Dexamethasone (as a positive control)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the synthesized compound or dexamethasone for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to determine the nitrite concentration.

-

Calculate the percentage of NO inhibition and determine the IC50 value.

Signaling Pathway: NF-κB Inhibition

A key mechanism for the anti-inflammatory activity of many compounds is the inhibition of the NF-κB signaling pathway, which controls the expression of pro-inflammatory genes.[11][12]

Table 2: Representative Anti-inflammatory Activity of Related Compounds

| Compound | Assay | IC50 | Reference |

| Glycyrrhetinic acid derivative with disulfide bond | HMGB1 expression in LPS-treated RAW264.7 cells | ~30 µM (reduced to 38.2%) | [10] |

| Curcumin analogue (BAT3) | NF-κB inhibition | 6 µM | [11] |

| Turmeric extract | NF-κB inhibition in LPS-stimulated RAW264.7 cells | 15 µM | [12] |

Anticancer Activity

Thioamides and furan-containing structures are present in a number of compounds with demonstrated anticancer activity.[13]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, HepG2)

-

Synthesized compound (dissolved in DMSO)

-

DMEM with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Doxorubicin (as a positive control)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compound or doxorubicin for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

Table 3: Representative Anticancer Activity of Thioamides and Furan Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Piperazine N-thioamide derivative | MDA-PATC53 (pancreatic) | 0.73 ± 0.08 | [13] |

| Piperazine N-thioamide derivative | PL45 (pancreatic) | 1.14 ± 0.11 | [13] |

| Thioamide-based metal complex | HCT-116 (colon) | 11.0 | [13] |

| Furan-based derivative 4 | MCF-7 (breast) | 4.06 | [14] |

| Furan-based derivative 7 | MCF-7 (breast) | 2.96 | [14] |

Neuroprotective Activity

Organosulfur compounds are being investigated for their potential neuroprotective effects.[15] In vitro models using neuronal cell lines can be used for initial screening.[16][17][18]

Materials:

-

SH-SY5Y neuroblastoma cell line

-

Synthesized compound

-

Hydrogen peroxide (H₂O₂) or another neurotoxin

-

DMEM/F12 medium with 10% FBS

-

MTT or PrestoBlue™ Cell Viability Reagent

-

96-well cell culture plates

Procedure:

-

Differentiate SH-SY5Y cells into a neuronal phenotype if required.

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of the synthesized compound for 1-2 hours.

-

Induce neuronal damage by adding a neurotoxin like H₂O₂ for 24 hours.

-

Assess cell viability using MTT or PrestoBlue™ assay as described previously.

-